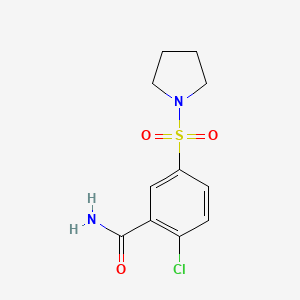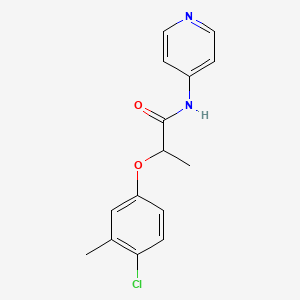
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide, also known as Nitrofen, is a synthetic herbicide that has been widely used in agriculture for weed control. It belongs to the chemical family of nitrophenyl ether herbicides and is known for its selective action against broadleaf weeds. Nitrofen has been extensively studied for its chemical and biological properties, as well as its potential applications in various fields of research.
Wirkmechanismus
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide exerts its herbicidal activity by inhibiting the biosynthesis of chlorophyll in plants. It disrupts the electron transfer chain in the photosynthetic process, leading to the accumulation of toxic intermediates and the eventual death of the plant. This compound is selective in its action, targeting only broadleaf weeds while leaving grasses and other crops unaffected.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on plants, including the inhibition of photosynthesis, respiration, and protein synthesis. It also affects membrane permeability and ion transport, leading to the disruption of cellular processes. This compound has been found to cause oxidative stress in plants, leading to the accumulation of reactive oxygen species and the activation of antioxidant defense mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has several advantages as a tool in scientific research, including its high selectivity and potency against broadleaf weeds, its relative ease of synthesis, and its stability under a wide range of conditions. However, it also has several limitations, including its potential toxicity to non-target organisms and its persistence in the environment. This compound should be used with caution in laboratory experiments, and appropriate safety measures should be taken to minimize exposure and environmental contamination.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide. One area of interest is the development of new herbicides based on the chemical structure of this compound, with improved selectivity and reduced environmental impact. Another area of interest is the study of the mechanisms of this compound resistance in plants, which could lead to the development of new strategies for weed management. Additionally, this compound could be used as a tool in the study of plant-microbe interactions, particularly in the context of plant defense against pathogens.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide has been widely used in scientific research for its herbicidal properties and its potential applications in various fields. It has been used in studies related to plant physiology, weed management, and environmental toxicology. This compound has also been studied for its potential use as a tool in molecular biology research, particularly in the study of gene expression and regulation.
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-N-(4-methoxy-3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O5/c1-22-14-7-4-11(8-13(14)18(20)21)17-15(19)9-23-12-5-2-10(16)3-6-12/h2-8H,9H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXHREKVGBCBJPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B4408030.png)

![3-{[(3-bromophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B4408053.png)
amine hydrochloride](/img/structure/B4408062.png)
![4-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4408063.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B4408075.png)
![3-[4-(2-oxo-2,3-dihydro-1H-indol-1-yl)piperidin-1-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4408085.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-phenoxyacetamide](/img/structure/B4408095.png)
![5-chloro-2-[3-(2,6-dimethylmorpholin-4-yl)propoxy]benzaldehyde hydrochloride](/img/structure/B4408100.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4408114.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(methylthio)phenyl]acetamide](/img/structure/B4408121.png)
![3-methoxy-2-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4408123.png)